1-Isocyano-2-methoxy-4-nitrobenzene
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Overview
Description
1-Isocyano-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is characterized by the presence of an isocyano group (-NC), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-2-methoxy-4-nitrobenzene can be synthesized through a multistep process involving the nitration of anisole (methoxybenzene) followed by the introduction of the isocyano group. The nitration of anisole typically involves the reaction with a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitroanisole. Subsequently, the isocyano group can be introduced using a suitable reagent such as chloroform and potassium hydroxide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are typical for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-Isocyano-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and multicomponent reactions.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isocyano-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways. The isocyano group can act as a nucleophile, participating in reactions with electrophiles. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
4-Nitroanisole: Similar structure but lacks the isocyano group.
1-Isocyano-4-nitrobenzene: Similar but without the methoxy group.
Uniqueness: 1-Isocyano-2-methoxy-4-nitrobenzene is unique due to the presence of both the isocyano and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound in synthetic chemistry and various applications.
Properties
CAS No. |
2008-62-0 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
1-isocyano-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c1-9-7-4-3-6(10(11)12)5-8(7)13-2/h3-5H,2H3 |
InChI Key |
VDKINYWOFNMGRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-] |
Origin of Product |
United States |
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